(5E)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-((E)-1-{2-[(2-fluorobenzyl)oxy]phenyl}methylidene)-2-thioxotetrahydro-4H-imidazol-4-one is a complex organic molecule characterized by its unique structure, which includes a fluorobenzyl group and a thioxotetrahydroimidazol-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((E)-1-{2-[(2-fluorobenzyl)oxy]phenyl}methylidene)-2-thioxotetrahydro-4H-imidazol-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thioxo group: This step often involves the use of sulfur-containing reagents such as thiourea.
Attachment of the fluorobenzyl group: This is usually done through nucleophilic substitution reactions using fluorobenzyl halides.
Final condensation: The final step involves the condensation of the intermediate with an aldehyde or ketone to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((E)-1-{2-[(2-fluorobenzyl)oxy]phenyl}methylidene)-2-thioxotetrahydro-4H-imidazol-4-one: can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
5-((E)-1-{2-[(2-fluorobenzyl)oxy]phenyl}methylidene)-2-thioxotetrahydro-4H-imidazol-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((E)-1-{2-[(2-fluorobenzyl)oxy]phenyl}methylidene)-2-thioxotetrahydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: Such as those involved in oxidative stress pathways.
Interaction with cellular receptors: Leading to modulation of cellular signaling pathways.
Induction of apoptosis: In cancer cells through the activation of pro-apoptotic proteins.
Comparison with Similar Compounds
5-((E)-1-{2-[(2-fluorobenzyl)oxy]phenyl}methylidene)-2-thioxotetrahydro-4H-imidazol-4-one: can be compared with similar compounds such as:
- (E)-1-{4-[(2-fluorobenzyl)oxy]phenyl}-N-hydroxymethanimine
- (5E)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H13FN2O2S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(5E)-5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H13FN2O2S/c18-13-7-3-1-6-12(13)10-22-15-8-4-2-5-11(15)9-14-16(21)20-17(23)19-14/h1-9H,10H2,(H2,19,20,21,23)/b14-9+ |
InChI Key |
AHJRFTDPQUSOPR-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2/C=C/3\C(=O)NC(=S)N3)F |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=C3C(=O)NC(=S)N3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.